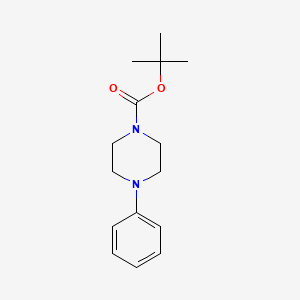

Tert-butyl 4-phenylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-9-16(10-12-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIYGTDWTPWSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571359 | |

| Record name | tert-Butyl 4-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-63-8 | |

| Record name | 1,1-Dimethylethyl 4-phenyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77278-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Tert-butyl 4-phenylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-phenylpiperazine-1-carboxylate, a key intermediate in the synthesis of complex pharmaceutical compounds. This document details its physicochemical properties, a robust synthesis protocol, and its applications in medicinal chemistry, presented in a format tailored for professionals in the field of drug discovery and development.

Physicochemical and Chemical Properties

This compound, also known as 1-Boc-4-phenylpiperazine, is a mono-protected derivative of phenylpiperazine. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom, making it an invaluable building block in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77278-63-8 | [1][2] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |

| Molecular Weight | 262.35 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | Data not available in cited literature | |

| Boiling Point | Data not available in cited literature | |

| Density | ~1.1 g/cm³ |

Synthesis Pathway and Methodology

The most common and direct method for the synthesis of this compound is the selective N-protection of 1-phenylpiperazine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a mild base to neutralize the carbonic acid byproduct.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, one-step synthesis from commercially available starting materials.

Caption: Reaction scheme for the Boc-protection of 1-phenylpiperazine.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from standard methodologies for the Boc-protection of secondary amines.[3]

Objective: To synthesize this compound from 1-phenylpiperazine.

Materials:

-

1-Phenylpiperazine (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylpiperazine (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.1 eq.) to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq.) in a small amount of anhydrous dichloromethane.

-

Add the di-tert-butyl dicarbonate solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Characterization:

-

Appearance: The final product is expected to be an off-white to light brown solid.[1]

-

¹H NMR (CDCl₃): Although a published spectrum was not found, the expected signals are: δ ~7.3-6.9 ppm (m, 5H, Ar-H), δ ~3.6 ppm (t, 4H, -N-CH₂-), δ ~3.2 ppm (t, 4H, -N-CH₂-), δ 1.49 ppm (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃): Expected signals include those for the aromatic carbons, the piperazine ring carbons, the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).[4]

-

Mass Spectrometry (ESI-MS): Calculated for C₁₅H₂₂N₂O₂ [M+H]⁺: 263.1754; this can be used to confirm the identity of the product.

Applications in Drug Development and Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS).

-

CNS Drug Candidates: The phenylpiperazine core is integral to drugs with antidepressant, anxiolytic, and antipsychotic properties.[4] The Boc-protected intermediate allows for the elaboration of the piperazine ring to build more complex and potent drug candidates.

-

Opioid Analgesics: The structurally related compound, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), is a well-known precursor in the synthesis of fentanyl and its analogues.[5] This highlights the importance of Boc-protected piperazines and piperidines in the development of potent analgesics.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. 77278-63-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Boc-3,3-dimethylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 6. 1-BOC Piperazine: A Key Intermediate for Pharmaceu [tai-ji.net]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-phenylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-phenylpiperazine-1-carboxylate is a synthetic organic compound that serves as a crucial intermediate in the development of various pharmaceutical agents. As a derivative of piperazine, it possesses a structural motif common to many biologically active molecules, including those targeting the central nervous system. The piperazine ring system is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making a thorough understanding of its physicochemical characteristics essential for drug design, formulation development, and quality control. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively published. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled.

| Property | Value | Source |

| CAS Number | 77278-63-8 | [1][2][3] |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [2] |

| Molecular Weight | 262.17 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

To provide a more comprehensive understanding, the following table presents physicochemical data for structurally related piperazine derivatives. This comparative data can be valuable for estimating the properties of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | XLogP3 |

| tert-butyl 3-phenylpiperazine-1-carboxylate | C₁₅H₂₂N₂O₂ | 262.35 | 371.4 at 760 mmHg | 1.071 | 1.521 | 2.8 |

| tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | C₁₈H₂₈N₂O₂ | 304.43 | - | - | - | - |

| tert-butyl 4-cyanophenylpiperidine-1-carboxylate | C₁₇H₂₂N₂O₂ | 286.37 | - | - | - | 2.8 |

| tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C₁₆H₂₄N₂O₂ | 276.37 | - | - | - | 2.7 |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties applicable to this compound and similar organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4][5][6][7]

Principle: The temperature at which a solid substance transitions to a liquid state is its melting point. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities can lead to a depressed and broader melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle or spatula[6]

Procedure:

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube and packed down to a height of 1-2 mm by tapping the sealed end on a hard surface.[5][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5]

-

Purity Assessment: A sharp melting range close to the literature value suggests high purity. A broad melting range or a depressed melting point indicates the presence of impurities.[4]

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and bioavailability.[8][9][10][11][12]

Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature to form a saturated solution.[10]

Apparatus:

-

Analytical balance

-

Vials or centrifuge tubes[11]

-

Overhead shaker or magnetic stirrer[11]

-

Centrifuge[11]

-

Syringe filters (e.g., 0.22 µm)[11]

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed vial or tube.[10][11]

-

Equilibration: The mixture is agitated in a shaker or stirrer at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[10][11] The presence of undissolved solid should be confirmed visually.[10]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a syringe filter to obtain a clear saturated solution.[9][11]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.[9]

-

Data Reporting: Solubility is typically expressed in units of mg/mL or mol/L. The descriptive terms for solubility are defined in pharmacopeias.[8]

Purity and Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients.[13][14][15][16]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For compounds like this compound, which contain a chromophore, UV detection is a suitable method for quantification.[14]

Typical HPLC-UV System:

-

HPLC system with a pump, autosampler, column oven, and UV detector[13]

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]

-

Data acquisition and processing software

General Procedure (Method Development Outline):

-

Standard and Sample Preparation: Standard solutions of the reference compound and solutions of the test sample are prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is commonly used. The exact composition is optimized to achieve good separation. For piperazine derivatives, the mobile phase may include additives like diethylamine to improve peak shape.[14]

-

Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[13][14]

-

Detection Wavelength: The UV detector is set to a wavelength where the analyte has maximum absorbance.

-

Injection Volume: A fixed volume (e.g., 10 µL) is injected.[13][14]

-

-

Analysis: The prepared solutions are injected into the HPLC system. The retention time and peak area of the analyte are recorded.

-

Purity Calculation: The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method). Impurities are identified as additional peaks.

Mandatory Visualizations

Caption: Workflow for the physicochemical characterization of a synthetic intermediate.

Conclusion

This compound is a valuable building block in medicinal chemistry. While specific experimental data on its physicochemical properties are not widely available in the public domain, this guide provides the foundational information available, along with standardized and robust experimental protocols for its characterization. The comparative data from structurally similar molecules offer a useful reference for estimating its properties. A thorough physicochemical characterization, following the methodologies outlined, is imperative for its effective application in drug discovery and development, ensuring the quality, consistency, and performance of the final pharmaceutical products. The piperazine moiety is known to interact with various neurotransmitter receptors, and while no specific signaling pathway has been identified for this particular compound, its structural similarity to other centrally active agents suggests potential for such interactions.[17] Further research into its biological activity is warranted.

References

- 1. This compound | 77278-63-8 [m.chemicalbook.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. CAS#:77278-63-8 | this compound | Chemsrc [chemsrc.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 9. who.int [who.int]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. materialneutral.info [materialneutral.info]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. jocpr.com [jocpr.com]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

An In-depth Technical Guide to Tert-butyl 4-phenylpiperazine-1-carboxylate as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-phenylpiperazine-1-carboxylate is a pivotal synthetic intermediate in the field of medicinal chemistry. Its unique structural features, combining a Boc-protected piperazine and a phenyl group, make it a versatile building block for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its application in the development of therapeutic agents, including those targeting the central nervous system.

Physicochemical Properties

This compound, with the CAS Number 77278-63-8, is a white to off-white crystalline solid.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [2] |

| Molecular Weight | 262.35 g/mol | [2] |

| Melting Point | 70-71 °C | [3][4] |

| Boiling Point | 372.2 °C at 760 mmHg | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Slightly soluble in water (1.6 g/L at 25°C) | [4] |

| Refractive Index | 1.536 | [4] |

| Density | 1.093 g/cm³ | [4] |

| pKa | 3.29 ± 0.10 (Predicted) | [4] |

Spectral Data:

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the N-Boc protection of 1-phenylpiperazine and the Buchwald-Hartwig amination of bromobenzene with N-Boc-piperazine.

N-Boc Protection of 1-Phenylpiperazine

This is a straightforward and widely used method for the synthesis of the title compound. The free secondary amine of 1-phenylpiperazine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

To a solution of 1-phenylpiperazine (1 equivalent) in a suitable organic solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

Experimental Protocol:

-

To an oven-dried reaction vessel, add a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equivalents), a phosphine ligand (e.g., BINAP, 0.08 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).[7]

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by bromobenzene (1 equivalent) and N-Boc-piperazine (1.2 equivalents).

-

Degas the reaction mixture and then heat to 100-110 °C for 8-24 hours, monitoring the reaction by TLC or GC-MS.[7]

-

After cooling to room temperature, filter the mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield this compound.

Application as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in drug discovery. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo further functionalization.

Deprotection of the Boc Group

The removal of the tert-butoxycarbonyl group is a crucial step to enable further reactions on the piperazine nitrogen. This is typically achieved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8]

Experimental Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of DCM:TFA), and stir the solution at room temperature.[8]

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to obtain 1-phenylpiperazine, which can often be used in the next step without further purification.

Synthesis of Neurokinin Receptor Antagonists

Phenylpiperazine derivatives are key structural motifs in a variety of neurokinin (NK) receptor antagonists, which are being investigated for the treatment of schizophrenia, depression, and other neurological disorders.[9][10] The deprotected 1-phenylpiperazine can be further elaborated to synthesize these complex molecules.

Role in Drug Discovery: Targeting Neurotransmitter Systems

While this compound is a versatile intermediate for various targets, the phenylpiperazine scaffold is a well-established pharmacophore in drugs targeting the central nervous system. A prominent example is Vortioxetine, an antidepressant with a multimodal mechanism of action that includes serotonin (5-HT) transporter inhibition and modulation of several serotonin receptors.[3][8][11] Although the industrial synthesis of Vortioxetine often starts with a different substituted phenylpiperazine, the underlying pharmacology is relevant to molecules derived from the core this compound intermediate.

Vortioxetine's Mechanism of Action:

Vortioxetine's therapeutic effects are believed to stem from its ability to enhance serotonergic activity in the CNS.[3] It achieves this through a combination of:

-

Serotonin Transporter (SERT) Inhibition: This increases the concentration of serotonin in the synaptic cleft.[8]

-

5-HT₁ₐ Receptor Agonism: This action can contribute to the antidepressant effects.[8]

-

5-HT₃, 5-HT₁D, and 5-HT₇ Receptor Antagonism: Modulation of these receptors may also play a role in its overall therapeutic profile.[3][11]

-

5-HT₁B Receptor Partial Agonism: This adds to its complex pharmacological profile.[8]

This multi-target engagement is thought to contribute to vortioxetine's efficacy in treating major depressive disorder.[12]

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis and the ease of deprotection of the Boc group make it an ideal starting material for creating libraries of phenylpiperazine-containing compounds for drug discovery. The established importance of the phenylpiperazine scaffold in centrally acting agents, such as antidepressants and neurokinin receptor antagonists, underscores the continued relevance of this intermediate in the development of new therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. rsc.org [rsc.org]

- 9. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 77278-63-8 [m.chemicalbook.com]

- 12. Buy Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate (EVT-3250414) | 198895-69-1 [evitachem.com]

The Pivotal Role of Tert-butyl 4-phenylpiperazine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-phenylpiperazine-1-carboxylate, a key building block in contemporary drug discovery, serves as a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its unique structural features, combining a lipophilic tert-butoxycarbonyl (Boc) protecting group with a pharmacologically active phenylpiperazine moiety, have positioned it as a cornerstone in the development of novel treatments for a range of conditions, most notably central nervous system (CNS) disorders and metabolic diseases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in medicinal chemistry. It details experimental protocols for its synthesis and for the biological evaluation of its derivatives, presents quantitative data on their biological activity, and visualizes the key signaling pathways in which these molecules are implicated.

Introduction: The Significance of the Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. Its basic nitrogen atoms allow for the formation of salts, enhancing solubility and oral bioavailability. The disubstituted nature of the piperazine core provides an excellent platform for introducing molecular diversity, enabling the fine-tuning of pharmacological properties. The incorporation of a phenyl group on one of the piperazine nitrogens often imparts affinity for various receptors and transporters in the central nervous system. The Boc-protected form, this compound, offers a convenient starting material for synthetic chemists, allowing for selective functionalization of the second nitrogen atom.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the drug discovery process.

Synthesis of this compound

A common and efficient method for the synthesis of the core scaffold is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a robust route to form the C-N bond between an aryl halide and a piperazine.

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation of Boc-piperazine

-

Materials:

-

1-Boc-piperazine

-

Aryl halide (e.g., bromobenzene or chlorobenzene)

-

Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., BINAP - 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl or Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base (e.g., sodium tert-butoxide - NaOtBu)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

-

Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

-

Add 1-Boc-piperazine, the aryl halide, and the base to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-arylpiperazine-1-carboxylate.

-

Derivatization Strategies

The deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yields the free secondary amine, which can then be subjected to a variety of chemical transformations to introduce diverse functionalities. These include, but are not limited to, acylation, alkylation, reductive amination, and sulfonylation, allowing for the exploration of a vast chemical space.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the development of drugs targeting a range of therapeutic areas.

Central Nervous System (CNS) Disorders

Derivatives of this scaffold have shown significant promise in the treatment of CNS disorders due to their ability to interact with various neurotransmitter receptors and transporters.

-

Serotonergic System Modulation: Many phenylpiperazine derivatives exhibit affinity for serotonin (5-HT) receptors, playing a role in the treatment of depression and anxiety.[1] The anxiolytic-like effects of some derivatives are believed to be mediated through the serotonergic pathway.[1]

Quantitative Data: CNS Receptor Binding Affinity

| Compound ID | Target | Binding Affinity (Ki, nM) |

| 3 | 5-HT1A | 6.7 ± 0.5 |

Table 1: Binding affinity of a 1,2,3,4-tetrahydroisoquinoline derivative containing a phenylpiperazine-like moiety for the 5-HT1A receptor.[2]

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[3]

-

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes prior to the experiment.

-

Administer the test compound or vehicle to the mice at a predetermined time before the test.

-

Place the mouse in the center of the maze, facing an open arm.[4]

-

Allow the mouse to explore the maze for a set period (typically 5 minutes).[3][4]

-

Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

-

Thoroughly clean the maze with an appropriate solvent (e.g., 70% ethanol) between trials to eliminate olfactory cues.

-

Metabolic Disorders: GPR119 Agonists

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. It is primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). Derivatives of this compound have been explored as potent GPR119 agonists.

Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonism

-

Cell Line: A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells).

-

Materials:

-

Procedure:

-

Seed the GPR119-expressing cells in a multi-well plate and culture overnight.

-

Wash the cells with assay buffer and then add assay buffer containing the PDE inhibitor.

-

Incubate for a short period to allow for PDE inhibition.

-

Add serial dilutions of the test compounds and controls to the wells.

-

Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for GPR119 activation and cAMP production.[5]

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

-

Calculate the EC50 values by plotting the cAMP concentration against the log of the compound concentration.

-

Signaling Pathways

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a cascade of intracellular events leading to enhanced insulin secretion and GLP-1 release.

GPR119 signaling cascade upon agonist binding.

Serotonergic Signaling Pathway

The serotonergic system is complex, with multiple receptor subtypes mediating diverse physiological effects. Phenylpiperazine derivatives can act as agonists, antagonists, or modulators at these receptors.

References

- 1. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Tert-butyl 4-phenylpiperazine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-phenylpiperazine-1-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological systems. This technical guide provides an in-depth overview of the diverse biological activities exhibited by these derivatives, with a focus on their interactions with G-protein coupled receptors (GPCRs) and their potential in treating metabolic and central nervous system (CNS) disorders. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in this promising area.

GPR119 Agonist Activity for Metabolic Disorders

A significant area of investigation for this compound derivatives has been their potential as agonists for the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity. Agonism of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

A series of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates have been synthesized and evaluated for their GPR119 agonist activity. Several of these compounds demonstrated potent agonistic effects, with some exhibiting EC50 values comparable to or better than the known GPR119 agonist AR231453.[1][2]

Quantitative Data: GPR119 Agonist Activity

| Compound ID | Structure | EC50 (nM) | Reference |

| 3e | tert-butyl 4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | Similar to AR231453 | [1][2] |

| 3g | tert-butyl 4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | Better than AR231453 | [1][2] |

| 5e | tert-butyl 4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate | Similar to AR231453 | [1][2] |

| 5g | tert-butyl 4-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate | Better than AR231453 | [1][2] |

Signaling Pathway: GPR119-Mediated Insulin and GLP-1 Secretion

Caption: GPR119 signaling cascade initiated by an agonist.

Central Nervous System Activity

Derivatives of this compound have demonstrated significant potential in modulating CNS pathways, exhibiting anxiolytic and antidepressant-like effects. These activities are often attributed to their interactions with serotonergic and dopaminergic receptor systems.

One notable derivative, LQFM104 (tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate), has shown promising anxiolytic and antidepressant-like properties in murine models. These effects are believed to be mediated, at least in part, through the serotonergic system, particularly involving the 5-HT1A receptor.

Another derivative, LQFM180 (1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one), has exhibited antioxidant, anxiolytic-like, and antidepressant-like activities. Competition binding assays revealed its ability to bind to α1B, 5-HT1A, and D2 receptors in the low micromolar range.[3]

Quantitative Data: Dopamine and Histamine Receptor Binding

| Compound Class/ID | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| tert-butyl and tert-pentyl phenoxyalkylamine derivatives | Human Histamine H3 | 16.0 - 120 | [4] |

| Acylaminobutylpiperazines | Human Dopamine D3 | 1 - 5 | |

| Human Dopamine D2 | >100-fold selectivity for D3 over D2 |

Antimicrobial and Antifungal Activities

While the primary focus of research has been on GPCRs, some studies have suggested that piperazine derivatives, in general, possess antimicrobial and antifungal properties. For instance, novel triazole compounds containing a piperazine moiety have been synthesized and shown to have antifungal activity. In one study, compounds 1d and 1i exhibited a minimum inhibitory concentration (MIC80) against Candida albicans that was four times lower than that of fluconazole.[5] Similarly, other piperazine derivatives have shown activity against Gram-positive bacteria.

Quantitative Data: Antifungal Activity

| Compound ID | Fungal Strain | MIC80 (µg/mL) | Reference |

| 1d | Candida albicans 14053 | 0.25 | [5] |

| 1i | Candida albicans 14053 | 0.25 | [5] |

| Fluconazole (Reference) | Candida albicans 14053 | 1.0 | [5] |

Experimental Protocols

GPR119 Agonist Activity Assay (cAMP Measurement)

Objective: To determine the potency (EC50) of test compounds in activating the GPR119 receptor.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human GPR119 receptor.

Methodology:

-

Cell Culture and Plating: HEK293-GPR119 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Cells are seeded into 384-well plates and grown to confluence.

-

Compound Preparation: Test compounds are serially diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve a range of concentrations.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit).

-

The growth medium is removed from the cells, and the cells are incubated with the test compounds and an phosphodiesterase inhibitor (e.g., IBMX) for a specified time (e.g., 30 minutes) at room temperature.

-

Cells are then lysed, and the cAMP levels in the lysate are determined according to the manufacturer's protocol. This typically involves the addition of a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.

-

The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader. The signal is inversely proportional to the concentration of cAMP in the sample.

-

-

Data Analysis: The TR-FRET data is used to generate dose-response curves, and the EC50 values are calculated using a non-linear regression analysis.

Experimental Workflow: GPR119 cAMP Assay

Caption: Workflow for determining GPR119 agonist activity.

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of test compounds in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Methodology:

-

Animal Acclimatization: Mice or rats are habituated to the testing room for at least one hour before the experiment.

-

Compound Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Procedure:

-

Each animal is placed individually in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze freely for a fixed period (e.g., 5 minutes).

-

The behavior of the animal is recorded by a video camera mounted above the maze.

-

-

Data Analysis: The video recordings are analyzed to determine the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Forced Swim Test (FST) for Antidepressant-like Activity

Objective: To evaluate the antidepressant-like properties of test compounds in rodents.

Apparatus: A cylindrical container filled with water.

Methodology:

-

Animal Acclimatization: Mice or rats are brought to the testing room for acclimatization.

-

Compound Administration: The test compound or vehicle is administered to the animals.

-

Test Procedure:

-

Each animal is placed individually into the cylinder of water for a 6-minute session.

-

The behavior of the animal is recorded.

-

-

Data Analysis: The duration of immobility during the last 4 minutes of the test is measured. A decrease in the immobility time suggests an antidepressant-like effect.

Logical Relationship: CNS Activity Evaluation

References

- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Pivotal Role of Tert-butyl 4-phenylpiperazine-1-carboxylate in CNS Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine motif is a cornerstone in the development of centrally acting therapeutics, demonstrating a remarkable versatility in targeting a range of G-protein coupled receptors (GPCRs) implicated in neuropsychiatric and neurodegenerative disorders. Among the myriad of phenylpiperazine-based scaffolds, tert-butyl 4-phenylpiperazine-1-carboxylate has emerged as a critical building block and a versatile intermediate for the synthesis of novel drug candidates. Its unique structural features, combining the phenylpiperazine core with a sterically hindering tert-butoxycarbonyl (Boc) protecting group, allow for precise chemical modifications, making it an invaluable tool in modern medicinal chemistry. This technical guide provides an in-depth exploration of the applications of this compound in CNS drug discovery, complete with experimental protocols, quantitative pharmacological data, and visual representations of key biological pathways and synthetic workflows.

Core Applications in CNS Drug Development

The primary utility of this compound lies in its role as a precursor for a diverse array of CNS drug candidates. The Boc-protected nitrogen atom allows for selective functionalization of the second nitrogen, enabling the introduction of various pharmacophores to modulate activity and selectivity towards specific CNS targets. This scaffold has been instrumental in the development of ligands for dopamine and serotonin receptors, key players in the pathophysiology of depression, anxiety, schizophrenia, and Parkinson's disease.

One of the most notable applications is in the synthesis of the multimodal antidepressant, vortioxetine. A derivative, tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate, serves as a key intermediate in its manufacturing process.[1][2][3][4] This highlights the industrial relevance and the chemical tractability of this core structure.

Furthermore, derivatives of this compound have been investigated for their potential as anxiolytic and antidepressant agents. For instance, the compound LQFM104, tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate, has demonstrated anxiolytic and antidepressant-like effects in preclinical models, with its mechanism of action suggested to be mediated through the serotonergic system.[5]

Quantitative Pharmacological Data

The following tables summarize the pharmacological data for selected derivatives of this compound, demonstrating their activity at key CNS targets.

| Compound ID | Target(s) | Assay Type | Ki (nM) | IC50 (nM) | Efficacy | Reference |

| WC10 | D3 vs D2 | Radioligand Binding | D3: <10, D2: >100 | - | Weak Partial Agonist (D2) | [6] |

| WC26 | D3 vs D2 | Radioligand Binding | D3: <10, D2: >100 | - | Partial Agonist (D2) | [6] |

| WC44 | D3 vs D2 | Radioligand Binding | D3: <10, D2: >100 | - | Agonist (D2) | [6] |

| Compound 6a | D3 vs D2, 5-HT1A | Radioligand Binding | D3: 0.2, D2: >1500, 5-HT1A: >100 | - | - | [7] |

| Compound 7 | 5-HT1A | Radioligand Binding | 0.57 | - | - | [8] |

| Compound 4 | 5-HT1A | Radioligand Binding | 0.78 | - | - | [8] |

| FG-7 | 5-HT1A | Radioligand Binding | 54 | - | - | [9] |

| FG-16 | 5-HT1A | Radioligand Binding | 25 | - | - | [9] |

| FG-18 | 5-HT2C | Radioligand Binding | 17 | - | - | [9] |

| FG-8 | 5-HT2C | Radioligand Binding | 46 | - | - | [9] |

Experimental Protocols

Detailed methodologies for the synthesis of the core compound and relevant biological assays are provided below.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the Buchwald-Hartwig amination reaction.[10][11][12][13][14]

Materials:

-

1-Bromo-4-phenylbenzene (or other aryl halide)

-

tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Add sodium tert-butoxide (1.4 equivalents).

-

Add 1-Boc-piperazine (1.2 equivalents).

-

Add the aryl halide (e.g., 1-bromo-4-phenylbenzene, 1.0 equivalent).

-

Add anhydrous toluene to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Dopamine D2 Receptor Binding Assay ([³H]Spiperone)

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[15][16][17][18][19]

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[³H]Spiperone (radioligand)

-

(+)-Butaclamol or haloperidol (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound or vehicle (for total binding) or unlabeled ligand (e.g., 10 µM (+)-butaclamol for non-specific binding).

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

[³H]Spiperone (at a concentration close to its Kd, e.g., 0.2-0.5 nM).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This protocol describes a functional assay to measure the ability of test compounds to stimulate G-protein activation via the 5-HT1A receptor.[5][20][21][22][23]

Materials:

-

Cell membranes expressing human serotonin 5-HT1A receptors

-

[³⁵S]GTPγS (radioligand)

-

Guanosine diphosphate (GDP)

-

Unlabeled GTPγS (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂

-

Agonist (e.g., 8-OH-DPAT)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound or vehicle.

-

Cell membrane preparation (typically 5-15 µg of protein per well).

-

GDP (final concentration typically 10-30 µM).

-

-

Pre-incubate the plate at 30 °C for 15-20 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM). For determining non-specific binding, add unlabeled GTPγS (10 µM).

-

Incubate the plate at 30 °C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity as described for the receptor binding assay.

-

Calculate the net agonist-stimulated [³⁵S]GTPγS binding and determine the EC₅₀ and Emax values for the test compounds.

Visualizing the Landscape: Pathways and Workflows

Signaling Pathways

The therapeutic effects of compounds derived from this compound are often mediated through their interaction with dopamine D2 and serotonin 5-HT1A receptors, both of which are Gαi/o-coupled GPCRs.

Activation of the D2 receptor by dopamine or an agonist leads to the activation of the inhibitory G-protein, Gαi/o. This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity, ultimately resulting in decreased neuronal excitability.[24][25][26]

References

- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | Semantic Scholar [semanticscholar.org]

- 2. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9926286B2 - Vortioxetine intermediate and synthesis process thereof - Google Patents [patents.google.com]

- 5. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]

- 6. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. bio-protocol.org [bio-protocol.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Vortioxetine: A Technical Guide Utilizing Tert-butyl 4-phenylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a prominent synthetic route to Vortioxetine, a multimodal antidepressant, commencing from the precursor tert-butyl 4-phenylpiperazine-1-carboxylate. The synthesis primarily involves a palladium-catalyzed Buchwald-Hartwig amination followed by deprotection to yield the active pharmaceutical ingredient. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the drug's mechanism of action.

Synthetic Strategy Overview

The synthesis of Vortioxetine from this compound is a two-step process. The initial step involves the formation of a carbon-sulfur bond via a Buchwald-Hartwig amination reaction between a protected piperazine derivative and a substituted thiophenol. The subsequent and final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to afford Vortioxetine, which is then typically converted to its hydrobromide salt for stability and ease of formulation.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate (Boc-Vortioxetine)

This procedure outlines the Buchwald-Hartwig amination for the synthesis of the Boc-protected Vortioxetine intermediate.[1][2]

Materials:

-

Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate

-

2,4-Dimethylthiophenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To a dry, inert-atmosphere reaction vessel, add tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate (1.0 eq), 2,4-dimethylthiophenol (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the vessel.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate as a solid.

Step 2: Synthesis of Vortioxetine and its Hydrobromide Salt

This section details the deprotection of Boc-Vortioxetine and the subsequent formation of the hydrobromide salt.[2][3]

Materials:

-

Tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate

-

Hydrobromic acid (48% aqueous solution) or Hydrochloric acid (concentrated)

-

Isopropyl acetate (iPrOAc) or 2-Butanol

-

Acetone

Procedure:

-

Dissolve tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate (1.0 eq) in isopropyl acetate or 2-butanol at room temperature.

-

Slowly add hydrobromic acid (48% aq., 1.1 eq) to the solution with stirring.

-

Stir the mixture at room temperature for 1-3 hours. A white precipitate will form.

-

Collect the precipitate by filtration.

-

Wash the solid with acetone and dry under vacuum to yield Vortioxetine hydrobromide as a white powder.

Quantitative Data

The following table summarizes typical yields for the synthesis of Vortioxetine and its intermediate.

| Step | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| 1. Buchwald-Hartwig Amination | Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, 2,4-Dimethylthiophenol | Pd(OAc)₂ / Xantphos, NaOtBu | Toluene | 70-85 | [1][2] |

| 2. Deprotection and Salt Formation | Tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate | HBr (48% aq.) | Isopropyl acetate | >90 | [2][3] |

| Overall Yield | - | - | - | ~63-77 |

Mechanism of Action: Signaling Pathway

Vortioxetine exhibits a multimodal mechanism of action, primarily targeting the serotonin (5-HT) system. It acts as a serotonin transporter (SERT) inhibitor, increasing the synaptic concentration of serotonin. Additionally, it modulates several serotonin receptors, acting as a 5-HT₁ₐ receptor agonist, a 5-HT₁ₑ receptor partial agonist, and an antagonist at 5-HT₃, 5-HT₁D, and 5-HT₇ receptors. This complex pharmacological profile is believed to contribute to its antidepressant and anxiolytic effects.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

- 3. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]

The Indispensable Role of the Boc Protecting Group in Piperazine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The synthesis of complex piperazine derivatives, however, necessitates a strategic approach to control the reactivity of its two nitrogen atoms. The tert-butoxycarbonyl (Boc) protecting group has emerged as an invaluable tool in this endeavor, enabling chemists to selectively functionalize the piperazine ring with precision and efficiency. This technical guide provides an in-depth exploration of the function of the Boc protecting group in piperazine synthesis, complete with experimental protocols and quantitative data to inform synthetic strategies in drug discovery and development.

The Core Function and Advantages of the Boc Protecting Group

The primary role of the Boc group in piperazine synthesis is to temporarily block one of the secondary amine functionalities, thereby allowing for selective chemical transformations at the other nitrogen atom.[1][2] This mono-protection strategy is crucial for preventing undesired side reactions, such as di-substitution, and for directing the synthesis towards the desired product.[3]

The widespread adoption of the Boc group can be attributed to several key advantages:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[4][5] This stability allows for a broad scope of chemical manipulations on other parts of the molecule without premature cleavage of the protecting group.

-

Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O), a commercially available and easy-to-handle reagent that reacts efficiently with amines to form the corresponding carbamate.[5][6]

-

Facile and Selective Removal: Deprotection of the Boc group is readily achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The byproducts of this deprotection are typically volatile (isobutylene and carbon dioxide), simplifying product purification.[5] This acid lability provides orthogonality with other protecting groups like Cbz (carboxybenzyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are cleaved under different conditions (hydrogenolysis and basic conditions, respectively), enabling complex, multi-step syntheses.[4][8]

Synthesis of N-Boc-Piperazine: A Comparative Overview

The preparation of N-Boc-piperazine is the foundational step for its use in further synthetic applications. Several methods have been developed, with the choice of route often depending on factors such as scale, cost, and desired purity.

Quantitative Data on N-Boc-Piperazine Synthesis

| Method | Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages & Disadvantages | Reference(s) |

| Direct Protection | Anhydrous Piperazine | Di-tert-butyl dicarbonate (Boc₂O) | Variable (can be low due to di-protection) | Moderate to High | Advantages: Simple, one-step process. Disadvantages: Formation of di-Boc-piperazine byproduct reduces yield and requires extensive purification.[9][10][11] | [9][10][11] |

| Salt Formation then Protection | Piperazine | Acetic acid, then Boc₂O | Improved Selectivity | High | Advantages: Improved mono-selectivity by protonating one nitrogen. Disadvantages: Still uses relatively expensive anhydrous piperazine.[9][10] | [9][10] |

| From Diethanolamine | Diethanolamine | 1. Thionyl chloride 2. Boc₂O 3. Ammonia | > 93.5% | High | Advantages: Uses inexpensive and readily available starting materials, high yield and purity, suitable for industrial scale. Disadvantages: Multi-step process.[9][11][12] | [9][11][12] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Piperazine via Direct Protection

This protocol describes a common laboratory-scale synthesis of N-Boc-piperazine directly from piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol or Acetic Acid

-

Standard laboratory glassware

Procedure:

-

In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol or acetic acid.[13]

-

To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[13]

-

Cool the solution to 0°C using an ice bath.[13]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled piperazine solution.[13]

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.[13]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to separate the desired mono-Boc-piperazine from any di-Boc-piperazine byproduct and unreacted starting material.

Protocol 2: Deprotection of N-Boc-Piperazine Derivatives using Trifluoroacetic Acid (TFA)

This protocol outlines a standard and effective method for the removal of the Boc protecting group.[7]

Materials:

-

N-Boc protected piperazine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[7]

-

Cool the solution to 0°C in an ice bath.[7]

-

Slowly add TFA (5-10 equivalents) to the stirred solution.[7]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[7]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[7]

-

Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.[7]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.[7]

Visualizing the Workflow and Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the key processes involving the Boc protecting group in piperazine synthesis.

Caption: Boc Protection of Piperazine.

Caption: Acid-mediated Boc Deprotection.

Caption: General Synthetic Workflow.

Conclusion

The tert-butoxycarbonyl protecting group is a fundamental and indispensable tool in the synthesis of piperazine-containing molecules.[6] Its predictable reactivity, stability across a broad range of chemical conditions, and the well-established protocols for its introduction and removal make it a reliable choice for chemists in both academic and industrial settings.[6][14] The ability to selectively mask one nitrogen atom of the piperazine ring empowers researchers to construct complex and diverse molecular architectures with a high degree of control, which is paramount in the development of novel therapeutics. As the demand for sophisticated piperazine-based drugs continues to grow, the strategic application of the Boc protecting group will undoubtedly remain a key element in the synthetic chemist's arsenal.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 10. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 11. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Introduction to mono-substituted piperazine synthesis strategies

An In-depth Technical Guide to Mono-Substituted Piperazine Synthesis Strategies

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of conditions, including cancer, depression, and viral infections.[1][2][3][4] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to act as a versatile linker for pharmacophoric groups.[1] However, the symmetrical nature of the piperazine molecule, with two equally reactive secondary amine nitrogens, presents a significant synthetic challenge: achieving selective mono-substitution while avoiding the formation of undesired di-substituted byproducts.[5]

This technical guide provides a comprehensive overview of the core strategies employed for the synthesis of mono-substituted piperazines, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the optimal method for their specific synthetic goals.

Core Synthesis Strategies

Several key strategies have been developed to overcome the challenge of selective mono-functionalization of the piperazine ring. The choice of method depends on factors such as the nature of the substituent to be introduced (alkyl vs. aryl), the scale of the reaction, and the availability of starting materials.

The Protecting Group Strategy

The most reliable and widely used method for ensuring mono-substitution is the use of a protecting group.[3] By temporarily blocking one of the piperazine nitrogens, the reaction is directed specifically to the remaining unprotected site. After the desired substituent has been installed, the protecting group is removed to yield the final mono-substituted product.

Commonly used protecting groups for this purpose include:

-

tert-Butoxycarbonyl (Boc): Favored for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[6] N-Boc-piperazine is a commercially available and critical intermediate for many synthetic routes.[6][7][8]

-

Acetyl (Ac): An alternative protecting group that can be removed via acidic or basic hydrolysis.[5][9][10]

The general workflow for this strategy involves three main steps: protection, substitution, and deprotection.

N-Alkylation Strategies

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine core.

-

Alkylation of Mono-Protected Piperazine: This is the cleanest approach. N-Boc-piperazine or N-acetylpiperazine is treated with an alkyl halide (or sulfonate) in the presence of a base to yield the protected, substituted intermediate, which is then deprotected.[5][10]

-

Direct Alkylation with Excess Piperazine: A straightforward approach where a large stoichiometric excess of piperazine is used relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with an unsubstituted piperazine molecule over the mono-substituted product.[5][11] While simple, this method can require significant purification to remove the excess piperazine and may still produce di-alkylation byproducts.

-

Alkylation of Monopiperazinium Salts: This method leverages the formation of a salt to deactivate one nitrogen atom. By treating piperazine with one equivalent of a strong acid (like HCl), a monopiperazinium salt is formed in situ. The free nitrogen remains nucleophilic and can react with an alkylating agent, yielding the mono-alkylated product with high selectivity.[3][5][12]

Reductive Amination

Reductive amination is a powerful and versatile method for forming N-alkyl bonds, particularly when direct alkylation is problematic. This one-pot process involves the reaction of a mono-protected piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced by a mild reducing agent.[11] Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this transformation as it is selective and tolerant of a wide range of functional groups.[1][13] This method avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylations.[14]

N-Arylation Strategies

The introduction of an aryl group to form N-arylpiperazines is crucial for many pharmaceuticals.[15] Modern cross-coupling reactions are the methods of choice.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds.[2][15][16] It involves the reaction of a mono-protected piperazine (typically N-Boc-piperazine) with an aryl halide (bromide, chloride, or iodide) or triflate. The success of the reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[15]

-

Ullmann Condensation: A classical, copper-catalyzed method for N-arylation. While it often requires higher temperatures than palladium-catalyzed methods, it remains a useful alternative, especially for certain substrates.[1]

-

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is highly electron-deficient (e.g., containing nitro groups). Piperazine acts as a nucleophile, displacing a leaving group (typically a halide) on the aromatic ring.[1]